molecular formula C11H14N2S2 B12999173 2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12999173
M. Wt: 238.4 g/mol
InChI Key: TZPCQUJMZUOTME-UHFFFAOYSA-N
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Description

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with additional ethyl and methyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar thienopyrimidine structure but differs in its substituents.

    Thieno[2,3-d]pyrimidine-6-carboxylic acid: Another related compound with a carboxylic acid functional group.

Uniqueness

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific combination of ethyl and methyl substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

2,5-diethyl-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C11H14N2S2/c1-4-7-6(3)15-11-9(7)10(14)12-8(5-2)13-11/h4-5H2,1-3H3,(H,12,13,14)

InChI Key

TZPCQUJMZUOTME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)CC)C

Origin of Product

United States

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